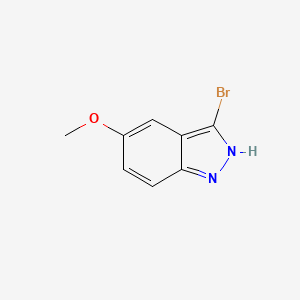
3-Brom-5-methoxy-1H-Indazol
Übersicht
Beschreibung
The compound "3-Bromo-5-methoxy-1H-indazole" is a derivative of indazole, which is a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 3-position and a methoxy group at the 5-position on the benzene ring distinguishes it from other indazole derivatives. This compound is of interest due to its potential as a building block for the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, a triazole derivative starting from p-anisic acid was prepared and used to synthesize N-bridged heterocycles, which were characterized by analytical and spectral studies . Similarly, dibromo-1H-1,2,3-triazoles were synthesized and underwent bromine to lithium exchange reactions, leading to various substituted products . These methods highlight the versatility of halogenated heterocycles as intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of a 5-bromo-1H-indazole derivative was determined, revealing two symmetry-independent molecules with no significant differences in bond lengths and angles . Another study reported the crystal structure of an oxazole derivative, which was stabilized by intramolecular hydrogen bonds and intermolecular interactions . These studies provide insights into the structural aspects of brominated heterocycles.
Chemical Reactions Analysis
The reactivity of brominated heterocycles has been explored in several studies. For instance, the synthesis of 1-alkyl(aryl)-5-methoxy(4,5-dimethoxy)-6-bromoindoles involved decarboxylation reactions to afford compounds with a free B-position, which are useful for further synthetic transformations . The bromine atom in these compounds can act as a reactive site for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles are influenced by their molecular structure. The presence of substituents such as bromine and methoxy groups can affect properties like solubility, melting point, and reactivity. The antifungal activity of some N-bridged heterocycles derived from a related triazole compound against a specific fungus indicates potential biological applications . Additionally, the theoretical calculations of molecular electrostatic potentials and frontier molecular orbitals of a triazole derivative provide insights into its electronic properties and potential as a nonlinear optical material .
Wissenschaftliche Forschungsanwendungen
Synthese von Indazol-Derivaten
3-Brom-5-methoxy-1H-Indazol dient als ein wichtiger Zwischenprodukt bei der Synthese verschiedener Indazol-Derivate. Diese Derivate werden durch Strategien wie übergangsmetallkatalysierte Reaktionen und reduktive Cyclisierungsreaktionen synthetisiert . Der Indazol-Kern ist ein häufiges Strukturmotiv in verschiedenen auf dem Markt erhältlichen Medikamenten aufgrund seiner breiten Palette an medizinischen Anwendungen.
Antikrebsmittel
Indazol-Derivate, einschließlich derer, die von this compound abgeleitet sind, haben sich als wirksame Antikrebsmittel erwiesen. Sie können als selektive Inhibitoren für verschiedene krebsbedingte Signalwege fungieren . Beispielsweise zeigen bestimmte Indazolcarboxamide eine signifikante antiproliferative Aktivität gegen neoplastische Zelllinien .
Entzündungshemmende Anwendungen
Die Indazol-Einheit ist bekannt für ihre entzündungshemmenden Wirkungen. Verbindungen, die aus this compound synthetisiert werden, können bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden, die zur Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen eingesetzt werden können .
Antidepressive Eigenschaften
Die Forschung hat gezeigt, dass Indazol-Verbindungen auch bei der Behandlung von Depressionen Anwendung finden können. Die Derivate von this compound könnten möglicherweise zur Entwicklung neuer Antidepressiva eingesetzt werden .
Antibakterielle und antifungale Aktivitäten
Es wurde berichtet, dass Indazol-basierte Verbindungen antibakterielle und antifungale Aktivitäten besitzen. Dies macht this compound zu einem wertvollen Ausgangsmaterial für die Synthese von Wirkstoffen, die verschiedene bakterielle und Pilzinfektionen bekämpfen könnten .
Inhibition der Phosphoinositid-3-Kinase δ
Von this compound abgeleitete Verbindungen können als selektive Inhibitoren der Phosphoinositid-3-Kinase δ wirken, die ein vielversprechendes Ziel für die Behandlung von Atemwegserkrankungen ist .
Anti-HIV-Aktivität
Indazol-Derivate haben sich als potenzielle Anti-HIV-Mittel erwiesen. Strukturelle Modifikationen unter Verwendung von this compound könnten zur Entwicklung neuer Medikamente zur Behandlung von HIV-Infektionen führen .
Tyrosinkinase-Inhibition
Einige Indazol-Derivate sind dafür bekannt, Tyrosinkinasen zu hemmen, die an den Signalwegen verschiedener Krebsarten beteiligt sind. This compound könnte zur Synthese von Inhibitoren wie Pazopanib verwendet werden, das für das Nierenzellkarzinom zugelassen ist .
Wirkmechanismus
Target of Action
3-Bromo-5-methoxy-1H-indazole, like other indazole derivatives, has been found to interact with various biological targets. The primary targets of this compound are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology, particularly in the regulation of cell cycle and volume .
Mode of Action
The compound interacts with its targets (CHK1, CHK2, and SGK) through inhibition, regulation, and/or modulation . This interaction results in the treatment of diseases induced by these kinases, such as cancer
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-5-methoxy-1H-indazole are primarily those regulated by CHK1, CHK2, and SGK kinases . These pathways are crucial for cell cycle regulation and volume control . By modulating these kinases, the compound can influence the progression of the cell cycle and the regulation of cell volume, which can have downstream effects on cell proliferation and survival .
Pharmacokinetics
Like other indazole derivatives, it is expected to have good bioavailability
Result of Action
The molecular and cellular effects of 3-Bromo-5-methoxy-1H-indazole’s action are primarily related to its modulation of CHK1, CHK2, and SGK kinases . By inhibiting these kinases, the compound can affect cell cycle progression and cell volume regulation, potentially leading to the inhibition of cell proliferation and induction of cell death . This makes it a potential candidate for the treatment of cancer .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-methoxy-1H-indazole can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and interaction with its targets . Additionally, the compound’s efficacy can be influenced by the specific cellular environment, including the presence of other signaling molecules and the state of the target kinases .
Safety and Hazards
Zukünftige Richtungen
Indazole-containing derivatives, including 3-Bromo-5-methoxy-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthetic approaches and exploring their biological activities .
Eigenschaften
IUPAC Name |
3-bromo-5-methoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFXBJKOXIFDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646303 | |
| Record name | 3-Bromo-5-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885519-30-2 | |
| Record name | 3-Bromo-5-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



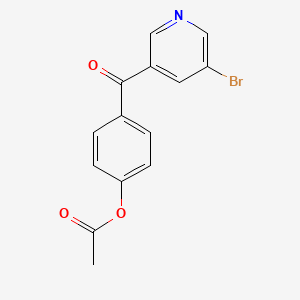

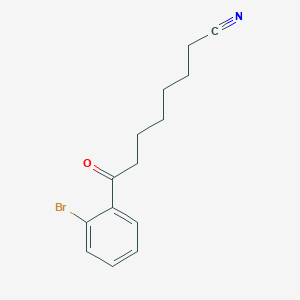


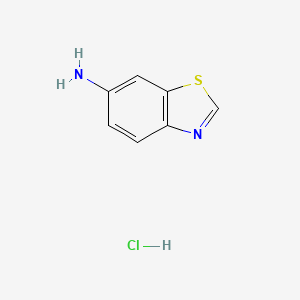


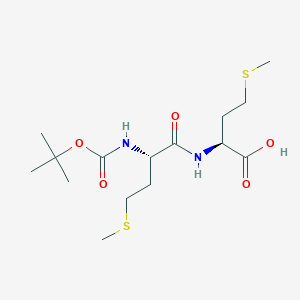


![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)

